molecular formula C30H50O4 B1259463 Chichipegenin

Chichipegenin

Cat. No.: B1259463
M. Wt: 474.7 g/mol
InChI Key: CTNHZEZBBGIUJB-XRWCDFGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chichipegenin is a natural product found in Myrtillocactus geometrizans, Gymnema sylvestre, and Polaskia chichipe with data available.

Scientific Research Applications

Anti-Inflammatory Activities

Chichipegenin exhibits significant anti-inflammatory effects, as demonstrated in several studies:

  • In Vivo Studies : Research has shown that this compound effectively reduces edema in animal models. In a study utilizing the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model and the carrageenan-induced rat paw edema model, this compound displayed dose-dependent inhibition of inflammation. The effective dose (ED50) values were comparable to those of indomethacin, a well-known anti-inflammatory drug .
  • Mechanism of Action : The anti-inflammatory action is believed to involve the inhibition of eicosanoid synthesis, which plays a crucial role in the inflammatory response. This suggests that this compound could be a potential candidate for developing new anti-inflammatory therapies .

Cytotoxic Properties

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines:

  • In Vitro Studies : The compound was tested against human cancer cell lines, including U-251 (glioblastoma), PC-3 (prostate cancer), K-562 (chronic myeloid leukemia), HCT-15 (colon cancer), and MCF-7 (breast cancer). The results indicated that this compound exhibited cytotoxicity with IC50 values greater than 200 µM across all tested lines, suggesting limited direct anticancer activity compared to other compounds like peniocerol and macdougallin .
  • Comparative Analysis : In comparison to doxorubicin, a standard chemotherapeutic agent with IC50 values ranging from 0.09 to 0.32 µM for these cell lines, this compound's higher IC50 indicates that it may not be as potent as other agents but could still have synergistic effects when combined with other treatments .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Activity Model/System ED50/IC50 Values Remarks
Anti-inflammatoryTPA-induced mouse ear edemaED50 ≤ 0.272 µmol/earComparable to indomethacin
Anti-inflammatoryCarrageenan-induced rat paw edemaNot determinedSignificant reduction observed
CytotoxicityVarious human cancer cell linesIC50 > 200 µMLimited activity compared to doxorubicin

Case Studies

  • Study on Anti-Inflammatory Effects : A comprehensive study conducted by Salazar et al. evaluated the anti-inflammatory activities of this compound along with other compounds isolated from Myrtillocactus geometrizans. The study confirmed significant anti-inflammatory effects in both tested models, reinforcing the traditional medicinal uses attributed to this plant .
  • Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxic potential of this compound against multiple cancer cell lines. While showing limited direct cytotoxicity, the findings suggest potential for further exploration in combination therapies .

Properties

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

(3S,4aR,6aR,6bS,8S,8aS,9S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol

InChI

InChI=1S/C30H50O4/c1-25(2)14-19-18-8-9-21-27(5)12-11-22(32)26(3,4)20(27)10-13-28(21,6)29(18,7)16-24(34)30(19,17-31)23(33)15-25/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24-,27-,28+,29+,30+/m0/s1

InChI Key

CTNHZEZBBGIUJB-XRWCDFGBSA-N

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC(C[C@@H]5O)(C)C)CO)O)C)C)(C)C)O

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C

Synonyms

chichipegenin

Origin of Product

United States

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